2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid
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Overview
Description
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a dimethyl-substituted oxopropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor, followed by subsequent reactions to introduce the dimethyl and oxopropanoic acid groups. One common method involves the nitration of 2,2-dimethyl-3-phenylpropanoic acid, followed by oxidation and other functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 2,2-dimethyl-3-(3-aminophenyl)-3-oxopropanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanoic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-phenyl-3-oxopropanoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
3-(3-Nitrophenyl)-3-oxopropanoic acid: Lacks the dimethyl substitution, affecting its steric and electronic properties.
Uniqueness
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C11H11NO5 |
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Molecular Weight |
237.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-4-3-5-8(6-7)12(16)17/h3-6H,1-2H3,(H,14,15) |
InChI Key |
UFJIJESVHRJYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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